4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
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Overview
Description
4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Preparation Methods
The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . The product is then purified through recrystallization from ethanol . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium carbonate, sodium azides, and propargyl bromide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azides can lead to the formation of triazole derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, coumarin derivatives, including this compound, have shown promise as antimicrobial, anticancer, and anti-inflammatory agents . They have also been investigated for their potential use as anticoagulants and antiviral agents . In the industrial sector, coumarin derivatives are used in the production of perfumes and fabric conditioners .
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with various molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as DNA gyrase and COX-2, leading to their antimicrobial and anti-inflammatory effects . The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can be compared with other coumarin derivatives such as 4-methyl-2-oxo-2H-chromen-7-yl and 7-amino-4-methylcoumarin . These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C25H27NO6/c1-17-13-20(24-18(2)15-23(28)32-21(24)14-17)31-22(27)11-7-4-8-12-26-25(29)30-16-19-9-5-3-6-10-19/h3,5-6,9-10,13-15H,4,7-8,11-12,16H2,1-2H3,(H,26,29) |
InChI Key |
UOFOTZKKFUAGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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